4-(trifluoromethoxy)benzaldehyde oxime
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Overview
Description
4-(trifluoromethoxy)benzaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from p-Trifluoromethoxybenzaldehyde, which is an aromatic aldehyde with a trifluoromethoxy group attached to the benzene ring. The oxime derivative is formed by the reaction of the aldehyde with hydroxylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)benzaldehyde oxime typically involves the reaction of p-Trifluoromethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(trifluoromethoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
4-(trifluoromethoxy)benzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Oxime derivatives are known for their potential therapeutic applications, including as antidotes for organophosphate poisoning.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. The oxime group forms a bond with the phosphorus atom of the organophosphate, leading to the release and reactivation of the enzyme. This mechanism is crucial in the treatment of organophosphate poisoning.
Comparison with Similar Compounds
p-Trifluoromethoxybenzaldehyde: The parent aldehyde from which the oxime is derived.
Other Oximes: Compounds like acetone oxime, benzaldehyde oxime, and acetaldoxime share similar functional groups but differ in their substituents and reactivity.
Uniqueness: 4-(trifluoromethoxy)benzaldehyde oxime is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and in the study of enzyme interactions.
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H |
InChI Key |
SFLMISFBFTUVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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